![molecular formula C12H13ClO2S B13561753 1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)cyclopropane-1-sulfonyl chloride](/img/structure/B13561753.png)
1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)cyclopropane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-({bicyclo[420]octa-1,3,5-trien-7-yl}methyl)cyclopropane-1-sulfonyl chloride is a complex organic compound characterized by its unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-({bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)cyclopropane-1-sulfonyl chloride typically involves multiple steps, starting from commercially available precursors. One common route involves the cyclopropanation of a suitable bicyclic precursor followed by sulfonylation using sulfonyl chloride reagents under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure cost-effectiveness and scalability. This may involve the use of continuous flow reactors and advanced purification techniques to handle large quantities of reactants and products efficiently.
Análisis De Reacciones Químicas
Types of Reactions
1-({bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)cyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl chloride group to sulfonamide or other reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction can produce sulfonamides.
Aplicaciones Científicas De Investigación
1-({bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)cyclopropane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism by which 1-({bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)cyclopropane-1-sulfonyl chloride exerts its effects involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is harnessed in various applications, including the modification of enzymes and the development of targeted therapies.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroanilines: These compounds have similar reactivity due to the presence of chlorine atoms and aniline rings.
Deoxycorticosterone Derivatives: These compounds share structural similarities and biological activity with 1-({bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)cyclopropane-1-sulfonyl chloride.
Uniqueness
1-({bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)cyclopropane-1-sulfonyl chloride is unique due to its bicyclic structure and the presence of a highly reactive sulfonyl chloride group. This combination of features makes it a versatile compound in various chemical and biological applications.
Propiedades
Fórmula molecular |
C12H13ClO2S |
|---|---|
Peso molecular |
256.75 g/mol |
Nombre IUPAC |
1-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C12H13ClO2S/c13-16(14,15)12(5-6-12)8-10-7-9-3-1-2-4-11(9)10/h1-4,10H,5-8H2 |
Clave InChI |
RXEYJYJSQBXLOR-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CC2CC3=CC=CC=C23)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


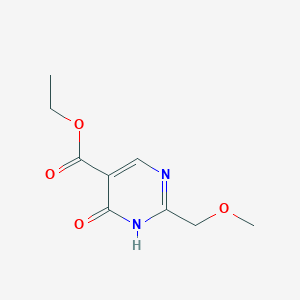
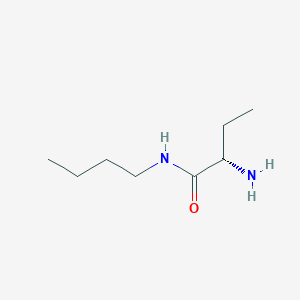
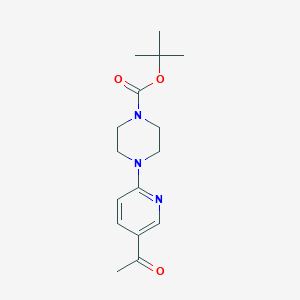

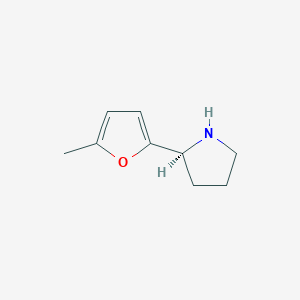

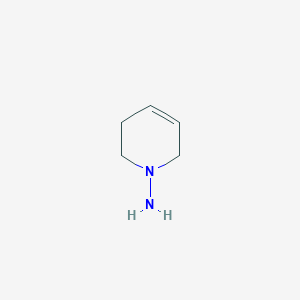
![1-[3-(piperidin-1-yl)propyl]-1H-pyrazol-4-amine](/img/structure/B13561706.png)


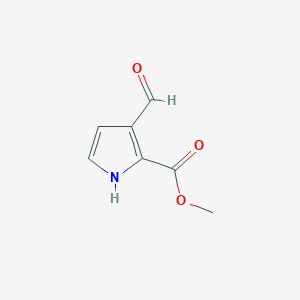
![4-(6-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13561760.png)
![N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13561767.png)

